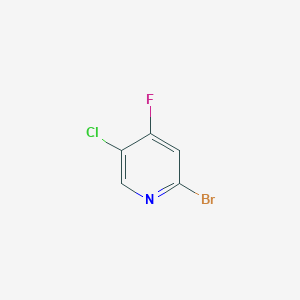

2-Bromo-5-chloro-4-fluoropyridine

描述

Theoretical Frameworks of Heteroaromatic Reactivity

The reactivity of heteroaromatic compounds like pyridine (B92270) is governed by the presence of the heteroatom, in this case, nitrogen. The nitrogen atom is more electronegative than carbon, leading to a non-uniform distribution of electron density within the aromatic ring. This makes the pyridine ring electron-deficient, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. ucalgary.cachemistry.coach Consequently, pyridine is less reactive than benzene (B151609) towards electrophilic aromatic substitution, which typically occurs at the 3-position under harsh conditions. nih.gov Conversely, it is more susceptible to nucleophilic substitution, especially at the 2- and 4-positions. nih.gov

Strategic Importance of Polyhalogenated Pyridines in Organic Synthesis

Polyhalogenated pyridines are highly valuable building blocks in organic synthesis. nih.govacs.org The presence of multiple halogen atoms, often of different types, allows for selective and sequential reactions. For instance, the different reactivity of carbon-bromine, carbon-chlorine, and carbon-fluorine bonds can be exploited in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce various functional groups at specific positions. chemicalbook.comsigmaaldrich.comossila.com This strategic functionalization is a cornerstone of modern medicinal chemistry and materials science, enabling the synthesis of complex molecules with desired properties. The ability to perform late-stage halogenation on complex pharmaceutical precursors further underscores their importance. nih.govacs.orgnih.gov

Overview of 2-Bromo-5-chloro-4-fluoropyridine as a Research Subject

This compound is a triply halogenated pyridine that has garnered attention as a versatile intermediate in chemical synthesis. Its structure incorporates three different halogens—bromine, chlorine, and fluorine—each offering distinct opportunities for chemical modification. The bromine at the 2-position is particularly susceptible to displacement by nucleophiles and participation in metal-catalyzed cross-coupling reactions. The chlorine at the 5-position and the fluorine at the 4-position also contribute to the compound's unique reactivity profile, making it a valuable tool for constructing more complex molecular architectures. Its utility has been noted in the development of novel pesticides, herbicides, and in the synthesis of diverse chemical scaffolds through cross-coupling reactions. myskinrecipes.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1033203-45-0 |

| Molecular Formula | C5H2BrClFN |

| Molecular Weight | 210.43 g/mol |

| Physical Form | Solid or liquid |

| Storage Temperature | Inert atmosphere, 2-8°C |

| Purity | 97% |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-chloro-4-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSSNAJRGIAISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735127 | |

| Record name | 2-Bromo-5-chloro-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-45-0 | |

| Record name | Pyridine, 2-bromo-5-chloro-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Bromo 5 Chloro 4 Fluoropyridine

Retrosynthetic Analysis of 2-Bromo-5-chloro-4-fluoropyridine

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-halogen bonds.

A primary retrosynthetic disconnection targets the C2-Br bond. This suggests that the bromine atom could be introduced in the final step via a Sandmeyer-type reaction. This pathway points to 2-amino-5-chloro-4-fluoropyridine as the key immediate precursor. The amino group in this precursor is a versatile handle for diazotization followed by bromination.

Another key disconnection is at the C4-F bond. This suggests a nucleophilic aromatic substitution (SNAr) pathway, specifically a halogen exchange (Halex) reaction. In this scenario, a precursor such as 2-bromo-4,5-dichloropyridine (B1526381) could be treated with a fluoride (B91410) source to selectively replace the chlorine at the C4 position. The higher activation of the 4-position towards nucleophilic attack makes this a viable strategy.

Further disconnections of these precursors would lead back to simpler substituted pyridines or even acyclic precursors for de novo pyridine (B92270) ring synthesis, although routes starting from existing pyridine cores are generally more common for such polyhalogenated derivatives.

Direct Halogenation Strategies for Pyridine Core Functionalization

The direct and selective introduction of multiple halogen atoms onto a pyridine ring is a significant synthetic challenge. Pyridine is an electron-deficient heterocycle, which makes it resistant to electrophilic aromatic substitution, the most common method for halogenating benzene (B151609) derivatives. Electrophilic halogenation of pyridine, when it does occur, requires harsh conditions and often results in low yields and poor regioselectivity, typically favoring substitution at the 3- and 5-positions.

Conversely, nucleophilic substitution is more facile on the pyridine ring, especially at the 2-, 4-, and 6-positions. However, direct halogenation via a nucleophilic pathway requires a leaving group, which is antithetical to the concept of direct C-H functionalization.

Modern approaches have sought to overcome these limitations. For instance, methods involving pyridine N-oxides can activate the ring towards electrophilic attack at the 4-position. Subsequent removal of the N-oxide function can yield 4-halopyridines. However, achieving the specific 2-bromo-5-chloro-4-fluoro substitution pattern through a sequence of direct halogenations would be a complex multi-step process with significant challenges in controlling regioselectivity and would likely result in a mixture of isomers, necessitating difficult purification steps. Therefore, direct halogenation is generally not the preferred method for synthesizing intricately substituted pyridines like this compound.

Functional Group Transformation Approaches

Functional group interconversion is a more reliable and widely used strategy for the synthesis of polysubstituted pyridines. This involves starting with a pyridine ring that already possesses certain functional groups and then chemically modifying them to install the desired halogens.

Amination-Diazotization-Halogenation Sequences

A robust and common method for introducing halogens at specific positions on a pyridine ring is through the diazotization of an aminopyridine precursor, followed by a Sandmeyer or related reaction.

A plausible synthetic route to this compound using this method would start with a suitably substituted aminopyridine. For example, the synthesis could commence with 2-amino-5-chloro-4-fluoropyridine. This precursor would undergo diazotization using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then decomposed in the presence of a bromide source, typically copper(I) bromide, to yield the final product.

A patent for the synthesis of a related compound, 5-Bromo-2,4-dichloropyridine, starts from 2-amino-4-chloropyridine. google.com This process involves bromination at the 5-position followed by a diazotization-chlorination reaction at the 2-position. google.com This lends strong support to the viability of the amination-diazotization-halogenation strategy for complex halopyridines.

Table 1: Representative Amination-Diazotization-Halogenation Reaction

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Amino-5-chloropyridine | 1. HBr, Br2, NaNO2, H2O | 2-Bromo-5-chloropyridine | 93% | chemicalbook.com |

| 2-Amino-4-chloropyridine | 1. N-bromosuccinimide 2. Diazotization, Chlorination | 5-Bromo-2,4-dichloropyridine | >50% (overall) | google.com |

| 5-chloro-3-fluoropyridin-2-amine | 1. HBr, Br2 2. NaNO2 | 2-bromo-5-chloro-3-fluoropyridine | 90% | chemicalbook.com |

This table presents examples for analogous compounds, illustrating the general applicability of the method.

Halogen Exchange Reactions

Halogen exchange (Halex) reactions are a powerful tool for the synthesis of fluorinated aromatic compounds. These reactions typically involve the treatment of a chloro- or bromo-aromatic compound with a fluoride source, such as potassium fluoride, to replace the existing halogen with fluorine. The success of this reaction depends on the activation of the leaving group by electron-withdrawing groups and the reaction conditions.

In the context of synthesizing this compound, a potential precursor would be 2-bromo-4,5-dichloropyridine. The chlorine atom at the 4-position is activated towards nucleophilic attack by the ring nitrogen. Heating this precursor with a fluoride source, often in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethyl sulfoxide, and sometimes with a phase-transfer catalyst, would be expected to yield the desired product. The chlorine at the 5-position is significantly less reactive towards nucleophilic substitution than the one at the 4-position, which should allow for selective exchange.

Transition Metal-Catalyzed Coupling in Pyridine Synthesis

While typically employed for building more complex molecules from halopyridine building blocks, transition metal-catalyzed reactions can also play a role in the synthesis of the substituted pyridine core itself, though this is less common for simple polyhalogenated pyridines.

Palladium-Catalyzed Bond Formation

Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions are indispensable tools in modern organic synthesis. These reactions are generally used to form carbon-carbon or carbon-nitrogen bonds. For instance, a pre-existing this compound scaffold can be further functionalized using these methods.

However, constructing the core itself via palladium catalysis is also conceivable. For example, a suitably substituted dihalopyridine could undergo a series of sequential cross-coupling reactions to introduce the necessary substituents, followed by functional group transformations to yield the final product. More advanced palladium-catalyzed methods can even construct the pyridine ring from acyclic precursors. acs.org For instance, a Pd-catalyzed C-H activation/aza-6π-electrocyclization approach has been developed for the synthesis of multisubstituted pyridines from α,β-unsaturated oxime ethers and alkenes. acs.org While powerful, such methods are often more complex than functional group transformations on a pre-existing pyridine ring for a target like this compound.

Copper-Mediated Synthetic Pathways

Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-halogen and carbon-nitrogen bonds in the synthesis of heterocyclic compounds, offering an economical and versatile alternative to palladium-catalyzed processes. rsc.orgnih.gov For the synthesis of this compound, copper-mediated pathways could be strategically employed for the introduction of the bromo or chloro substituents.

One potential copper-mediated approach could involve a Sandmeyer-type reaction. Starting from a hypothetical 2-amino-5-chloro-4-fluoropyridine intermediate, a diazotization reaction followed by treatment with a copper(I) bromide salt could introduce the bromine atom at the 2-position. The success of this reaction would be contingent on the stability of the diazonium salt intermediate.

Alternatively, a copper-catalyzed halogen exchange (halex) reaction could be envisioned. If a precursor such as 2,5-dichloro-4-fluoropyridine (B6267638) were available, selective bromination at the 2-position could potentially be achieved using a copper catalyst in the presence of a suitable bromide source. The regioselectivity of such a reaction would be a critical factor to control.

Aryl-halide coupling reactions catalyzed by copper are also well-documented. scispace.comscispace.com While typically used for C-N or C-O bond formation, modifications of these methods could potentially be adapted for C-Br or C-Cl bond formation on a pre-functionalized pyridine ring. For instance, a copper(I)-catalyzed cross-coupling of a suitable organometallic pyridine intermediate with a halogenating agent could be explored. A recent development in copper-catalyzed fluorination of 2-pyridyl aryl bromides using AgF as the fluorine source highlights the potential of copper in facilitating C-F bond formation, a notoriously challenging transformation. rsc.org Although this specific reaction introduces fluorine, it underscores the growing capability of copper catalysis in pyridine functionalization.

The following table summarizes potential copper-mediated reactions applicable to the synthesis of halogenated pyridines:

| Reaction Type | Hypothetical Substrate | Reagents | Potential Product | Key Considerations |

| Sandmeyer Reaction | 2-Amino-5-chloro-4-fluoropyridine | NaNO₂, HBr, CuBr | This compound | Stability of the diazonium salt. |

| Halogen Exchange | 2,5-Dichloro-4-fluoropyridine | Cu(I) salt, Bromide source | This compound | Regioselectivity of the exchange. |

| Cross-Coupling | 2-Organometallic-5-chloro-4-fluoropyridine | Copper catalyst, Brominating agent | This compound | Stability and reactivity of the organometallic species. |

Emerging Synthetic Technologies and Scalability Studies

The demand for efficient and scalable synthetic routes for complex molecules in the pharmaceutical and agrochemical industries has driven the adoption of emerging technologies. Flow chemistry, in particular, offers significant advantages over traditional batch processing for the synthesis of polysubstituted pyridines. numberanalytics.comnih.gov

The synthesis of this compound would likely involve multiple steps with potentially hazardous reagents and exothermic reactions. Flow chemistry provides a safer and more efficient environment for such transformations. nih.gov The key benefits of applying flow chemistry to the synthesis of this target molecule would include:

Enhanced Safety: Reactions involving nitration, halogenation, or the use of organometallic reagents can be performed with greater control over temperature and pressure, minimizing the risk of thermal runaways. nih.govinterchim.fr

Improved Reaction Efficiency: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times and higher yields. numberanalytics.com

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up batch reactors. numberanalytics.comacs.org

Automation and Optimization: Flow chemistry setups can be readily automated, allowing for rapid screening of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to quickly identify optimal parameters.

A hypothetical flow synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification at each stage. For instance, the Bohlmann-Rahtz pyridine synthesis, a classic method for preparing substituted pyridines, has been successfully adapted to flow conditions. interchim.fr While the specific precursors for our target molecule might differ, the principle of a continuous flow process for pyridine ring formation and subsequent functionalization remains highly relevant.

Investigations into the flow hydrodynamics in pyridine synthesis reactors have shown that careful control of parameters like catalyst concentration and feed injection rates is crucial for minimizing side reactions and optimizing product yield. acs.orgacs.org Such studies are essential for the successful transition from laboratory-scale synthesis to industrial production.

The following table outlines the potential advantages of using flow chemistry for the synthesis of this compound:

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced control, minimizing risks. |

| Heat & Mass Transfer | Often limited, leading to gradients. | Superior, leading to better control and efficiency. |

| Scalability | Can be challenging and require re-optimization. | More straightforward through continuous operation. |

| Reproducibility | Can be variable between batches. | Generally higher due to precise control of parameters. |

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and understand the behavior of molecules at the atomic and electronic levels. For a molecule such as 2-Bromo-5-chloro-4-fluoropyridine, these calculations can reveal a wealth of information.

The first step in the computational analysis of any molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this would typically be performed using Density Functional Theory (DFT) methods, which have been shown to provide a good balance between accuracy and computational cost for organic molecules. youtube.comnsf.gov A variety of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311+G(d,p), aug-cc-pVDZ) would be employed to find the global minimum on the potential energy surface, corresponding to the most stable conformation. ias.ac.inacs.org

Given the rigid, planar nature of the pyridine (B92270) ring, significant conformational flexibility is not expected for this compound. The primary determinants of its geometry will be the bond lengths and angles of the pyridine core, which are influenced by the electronic effects of the halogen substituents. The optimized geometry would likely be planar. mostwiedzy.pl Genetic algorithms can also be employed for reliable determination of the lowest energy structure. aps.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å/°) | Method/Basis Set (Example) |

| C-Br Bond Length | ~1.85 - 1.95 | DFT/B3LYP/6-311+G(d,p) |

| C-Cl Bond Length | ~1.70 - 1.80 | DFT/B3LYP/6-311+G(d,p) |

| C-F Bond Length | ~1.32 - 1.38 | DFT/B3LYP/6-311+G(d,p) |

| C-N-C Angle | ~116 - 118 | DFT/B3LYP/6-311+G(d,p) |

| Dihedral Angles | ~0 | DFT/B3LYP/6-311+G(d,p) |

Note: These are estimated values based on typical bond lengths and angles in related halopyridines and are for illustrative purposes.

Understanding the electronic structure is key to predicting a molecule's reactivity. This involves analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.

The HOMO and LUMO, often referred to as the frontier orbitals, are central to chemical reactivity. numberanalytics.com For this compound, the HOMO would likely be a π-orbital distributed across the pyridine ring, while the LUMO would be a π*-antibonding orbital. The energies of these orbitals determine the molecule's ability to donate or accept electrons. The presence of electron-withdrawing halogens (F, Cl) and the less electronegative but still withdrawing bromine would lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. ias.ac.in

The charge distribution, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. The nitrogen atom is expected to carry a significant negative charge due to its high electronegativity. numberanalytics.com The carbon atoms bonded to the halogens will exhibit positive partial charges, with the magnitude influenced by the electronegativity of the attached halogen (F > Cl > Br). This charge distribution is crucial for understanding intermolecular interactions and the sites susceptible to electrophilic or nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies and Dipole Moment for this compound (Illustrative)

| Property | Predicted Value | Method/Basis Set (Example) |

| HOMO Energy | ~ -6.5 to -7.5 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | ~ -1.0 to -2.0 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | ~ 1.5 to 2.5 Debye | DFT/B3LYP/6-311+G(d,p) |

Note: These are estimated values based on trends observed in substituted pyridines and are for illustrative purposes.

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. nih.gov These calculations provide valuable information about the molecule's vibrational modes, which correspond to the stretching and bending of bonds.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the C-H, C-N, C-C, C-Br, C-Cl, and C-F stretching and bending vibrations. The positions of these peaks are sensitive to the molecular structure and the electronic environment, making vibrational spectroscopy a powerful tool for structural elucidation. The calculated frequencies are often scaled to better match experimental data. mdpi.com Studies on pyridine-water complexes have shown how hydrogen bonding can influence vibrational dephasing and frequency shifts. nih.gov

The force field, which describes the potential energy of the molecule as a function of its atomic coordinates, can be derived from the second derivatives of the energy. This force field is essential for performing molecular dynamics simulations to study the dynamic behavior of the molecule.

To gain a more quantitative understanding of reactivity, various chemical reactivity descriptors can be calculated from the electronic structure. The Fukui function, for instance, is a powerful tool within DFT for identifying the most reactive sites in a molecule. wikipedia.orgresearchgate.net It quantifies the change in electron density at a given point when an electron is added to or removed from the system. faccts.denih.gov

For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbon atoms of the pyridine ring, particularly those at positions 2 and 6, which are activated by the electron-withdrawing nitrogen atom. The Fukui function for electrophilic attack (f-) would highlight the regions of highest electron density, likely around the nitrogen atom and potentially the halogen atoms with their lone pairs.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a region of strong negative potential around the nitrogen atom and positive potentials around the hydrogen atom and the carbon atoms bonded to the halogens.

Reaction Mechanism Modeling

Computational chemistry can also be used to model chemical reactions, providing insights into reaction pathways and energetics.

A potential energy surface (PES) scan involves systematically changing a specific geometric parameter (e.g., a bond length or angle) and calculating the energy at each step. This allows for the mapping of the energy landscape of a reaction, identifying transition states, intermediates, and products.

For this compound, a PES scan could be used to model various reactions, such as nucleophilic aromatic substitution. For instance, the approach of a nucleophile to one of the carbon atoms of the pyridine ring could be modeled to determine the activation energy barrier for the reaction. Such studies on substituted pyridines have been conducted to understand their reaction mechanisms. researchgate.net The stability and electronic structure of intermediates, such as Hammick intermediates in the case of iodopyridines, can also be investigated through PES calculations. acs.org

By mapping the potential energy surface, chemists can gain a detailed understanding of the factors that control the kinetics and thermodynamics of a reaction, aiding in the design of new synthetic routes and the prediction of reaction outcomes.

Rate Constant Predictions and Kinetic Modeling

Theoretical kinetic studies for a molecule like this compound would typically employ methods such as Transition State Theory (TST) and computational fluid dynamics (CFD). These models are built upon potential energy surfaces (PES) calculated using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations. The process involves locating the transition state structure for a given reaction, calculating its energy relative to the reactants, and then using this information within the TST framework to estimate the rate constant. For complex reactions, a full kinetic model can be constructed by considering all elementary reaction steps, their corresponding rate constants, and the concentrations of all species over time. rsc.orgnih.govrsc.orgnih.gov

The substituent effects of the bromine, chlorine, and fluorine atoms on the pyridine ring are significant in determining the molecule's reactivity. The Hammett equation can provide a semi-quantitative prediction of how these substituents influence reaction rates compared to an unsubstituted pyridine. wikipedia.org The electron-withdrawing nature of the halogen atoms is expected to decrease the electron density of the pyridine ring, influencing its susceptibility to electrophilic or nucleophilic attack.

For instance, in a hypothetical nucleophilic aromatic substitution reaction, the rate-determining step would be the formation of the Meisenheimer complex. The activation energy for this step can be calculated computationally. The predicted rate constants would be highly dependent on the nature of the nucleophile, the solvent, and the temperature, all of which can be modeled.

Table 1: Illustrative Example of Theoretical Kinetic Parameters for a Hypothetical Reaction

| Reaction Parameter | Theoretical Method | Predicted Value |

| Activation Energy (Ea) | DFT (B3LYP/6-311+G(d,p)) | Value in kJ/mol |

| Pre-exponential Factor (A) | Transition State Theory | Value in s⁻¹ |

| Rate Constant (k) at 298 K | Calculated from Ea and A | Value in M⁻¹s⁻¹ |

Note: The values in this table are for illustrative purposes and represent the type of data that would be generated from a computational kinetic study. Actual values would require specific reaction modeling.

Non-Covalent Interactions and Intermolecular Forces

The halogen substituents on the pyridine ring of this compound play a critical role in defining its non-covalent interaction landscape. These interactions are fundamental to its physical properties, crystal packing, and its potential use as a building block in supramolecular chemistry.

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In this compound, both the bromine and chlorine atoms can participate in halogen bonding. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.govnih.govfurman.edu

Computational studies on similar halogenated aromatic compounds have shown that the electrostatic potential on the surface of the halogen atom, known as the σ-hole, is a key determinant of halogen bond strength. The electron-withdrawing environment of the pyridine ring enhances the positive character of the σ-holes on the bromine and chlorine atoms, making them effective halogen bond donors. Potential halogen bond acceptors could include Lewis basic sites on other molecules, such as nitrogen or oxygen atoms. These interactions can be modeled using high-level quantum chemical calculations to determine their geometry and energy. acs.org

The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen atom and the electron-withdrawing halogen substituents. This electronic characteristic strongly influences its ability to participate in π-stacking interactions. These interactions can occur with other aromatic rings, including another molecule of this compound or different aromatic systems.

Theoretical investigations on substituted pyridines have demonstrated that π-stacking interactions can be significantly influenced by the nature and position of the substituents. nih.govnih.govchemrxiv.org For this compound, parallel-displaced or T-shaped stacking arrangements are generally more favorable than a face-to-face orientation to minimize electrostatic repulsion. researchgate.net The interaction energy of these π-stacking configurations can be calculated using methods like Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations, which can decompose the interaction energy into electrostatic, exchange, induction, and dispersion components.

Table 2: Calculated Interaction Energies for Different π-Stacking Geometries of a Model Halopyridine Dimer

| Stacking Geometry | Interaction Energy (kcal/mol) |

| Parallel-Displaced | -3.5 |

| T-shaped | -2.8 |

| Face-to-Face | +1.2 (Repulsive) |

Note: This table presents typical interaction energies for model pyridine systems to illustrate the relative stability of different stacking geometries. The data is based on general findings in computational studies of aromatic interactions. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and the experimental spectrum.

Density Functional Theory (DFT) is a widely used method for the prediction of various spectroscopic parameters. chemrxiv.orgscielo.br For this compound, DFT calculations can predict its infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectra.

Predicted vibrational frequencies from DFT calculations, after appropriate scaling, can be used to assign the peaks in experimental IR and Raman spectra to specific vibrational modes of the molecule. nih.gov This provides a detailed understanding of the molecule's vibrational dynamics.

The prediction of NMR chemical shifts is another powerful application of computational chemistry. uncw.edunih.govyoutube.comyoutube.com By calculating the magnetic shielding tensors of the ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei in this compound, their chemical shifts can be predicted with a high degree of accuracy. These predictions are instrumental in the structural elucidation of the compound and its derivatives.

UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions between molecular orbitals. researchgate.netrsc.orgresearchgate.net The calculated excitation energies and oscillator strengths correspond to the absorption maxima (λmax) and the intensity of the absorption bands.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Computational Method | Predicted Value |

| Major IR Frequency (C-Br stretch) | DFT (B3LYP/6-311+G(d,p)) | Value in cm⁻¹ |

| ¹³C NMR Chemical Shift (C-Br) | GIAO-DFT | Value in ppm |

| ¹H NMR Chemical Shift | GIAO-DFT | Value in ppm |

| Electronic Transition (λmax) | TD-DFT | Value in nm |

Note: The values in this table are illustrative of the data that can be obtained through computational prediction and require specific calculations for this compound.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous identification and structural analysis of 2-bromo-5-chloro-4-fluoropyridine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

In the ¹H NMR spectrum of this compound, two distinct signals are expected in the aromatic region, corresponding to the two hydrogen atoms on the pyridine (B92270) ring. The proton at position 3 (H-3) and the proton at position 6 (H-6) will exhibit unique chemical shifts due to the influence of the adjacent halogen substituents and the nitrogen atom. The electronegativity of the fluorine, chlorine, and bromine atoms, as well as their positions relative to the protons, will deshield the protons to varying extents.

The analysis of coupling constants is crucial for definitive assignments. The H-6 proton is expected to appear as a doublet due to coupling with the fluorine atom at position 4. The magnitude of this through-space or through-bond coupling (typically a ⁴J(H-F) coupling) provides valuable structural information. The H-3 proton will also likely appear as a doublet, but due to coupling with the adjacent fluorine atom (a ³J(H-F) coupling). The expected chemical shifts and coupling constants are summarized in the table below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 7.5 - 8.0 | d | ³J(H-F) = 2-4 |

| H-6 | 8.0 - 8.5 | d | ⁴J(H-F) = 1-3 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Hybridization and Connectivity

The ¹³C NMR spectrum of this compound provides a fingerprint of the carbon skeleton. Five distinct signals are anticipated, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons are highly sensitive to the attached substituents. The carbons directly bonded to the electronegative halogens (C-2, C-4, and C-5) will be significantly deshielded and appear at lower fields. The carbon attached to the fluorine atom will also exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is a definitive indicator of their direct connection.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4 | 155 - 160 (with large ¹J(C-F)) |

| C-5 | 130 - 135 |

| C-6 | 145 - 150 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Halogen Environment Elucidation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal will be split into a doublet of doublets due to coupling with the H-3 and H-6 protons, providing further confirmation of the structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. While there are only two protons in this molecule, a COSY spectrum would confirm their through-space or long-range coupling with the fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. bldpharm.comyoutube.com This would definitively link the ¹H signals of H-3 and H-6 to their corresponding ¹³C signals. bldpharm.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is particularly useful for assigning quaternary carbons (those without attached protons), such as C-2, C-4, and C-5. For instance, correlations would be expected between H-3 and carbons C-2, C-4, and C-5, and between H-6 and carbons C-2, C-4, and C-5. youtube.com

Quantitative NMR (qNMR) for Reaction Monitoring

Quantitative NMR (qNMR) is a valuable technique for determining the concentration or purity of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard. In the synthesis of this compound, qNMR could be employed to monitor the progress of the reaction by tracking the disappearance of starting materials and the appearance of the product. chemicalbook.comchemicalbook.com This provides real-time kinetic data and allows for the determination of reaction yield and purity in situ. chemicalbook.comchemicalbook.com

Vibrational Spectroscopy

Table 3: Predicted IR and Raman Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching | 3000 - 3100 |

| C=N and C=C stretching (pyridine ring) | 1400 - 1600 |

| C-F stretching | 1200 - 1300 |

| C-Cl stretching | 700 - 800 |

| C-Br stretching | 500 - 600 |

Note: These are predicted values and may be subject to variation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum reveals the characteristic vibrational frequencies of its chemical bonds.

In the case of this compound, the FT-IR spectrum would be expected to exhibit distinct peaks corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds. Specific regions of interest would include:

Pyridine Ring Vibrations: The C-C and C-N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. The exact frequencies would be influenced by the presence of the halogen substituents.

C-H Vibrations: The stretching and bending vibrations of the remaining C-H bonds on the pyridine ring would also be present, although their number and position would be specific to the substitution pattern.

Carbon-Halogen Vibrations: The C-Br, C-Cl, and C-F stretching vibrations are expected to be found in the lower frequency region of the spectrum (typically below 1200 cm⁻¹). The C-F stretch is generally the strongest and at the highest frequency among the carbon-halogen bonds, followed by the C-Cl and C-Br stretches at progressively lower wavenumbers.

While specific, experimentally determined FT-IR data for this compound is not widely available in the public domain, the analysis of its spectrum would provide invaluable information for confirming the presence of the pyridine core and its halogen substituents.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, known as the Raman effect.

For this compound, a non-polar molecule, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the FT-IR spectrum. Key features would include:

Symmetric Vibrations: The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum.

Carbon-Halogen Bonds: The vibrations of the C-Br, C-Cl, and C-F bonds would also be observable, and their intensities could provide insights into the polarizability of these bonds.

A comparative analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of this compound.

Normal Coordinate Analysis for Vibrational Mode Assignments

Normal Coordinate Analysis (NCA) is a theoretical method used to assign the observed vibrational frequencies from FT-IR and Raman spectroscopy to specific atomic motions within the molecule. nih.govijera.comtaylorandfrancis.comias.ac.instackexchange.com This computational approach involves creating a theoretical model of the molecule's force field and calculating the expected vibrational frequencies.

By comparing the calculated frequencies with the experimental data, a detailed and accurate assignment of each vibrational band can be achieved. For this compound, NCA would be instrumental in:

Resolving Ambiguities: Distinguishing between the various C-C, C-N, and C-H vibrations of the substituted pyridine ring.

Confirming Assignments: Providing theoretical support for the assignment of the C-Br, C-Cl, and C-F stretching and bending modes.

Understanding Vibrational Coupling: Revealing the extent to which different vibrational modes are coupled or mixed.

The application of NCA provides a deeper understanding of the molecule's dynamic structure beyond simple empirical correlations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₅H₂BrClFN), the monoisotopic mass is a critical piece of data for its unambiguous identification.

Predicted HRMS data for this compound suggests a monoisotopic mass of 208.90433 Da. uni.lu This value is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, and ¹⁴N). Experimental HRMS analysis would aim to measure a value that closely matches this theoretical mass, thereby confirming the elemental composition of the synthesized compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.91161 |

| [M+Na]⁺ | 231.89355 |

| [M-H]⁻ | 207.89705 |

| [M+NH₄]⁺ | 226.93815 |

| [M+K]⁺ | 247.86749 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from predicted values. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can induce the fragmentation of the parent molecule. The analysis of these fragment ions provides a roadmap to the molecule's structure. The fragmentation of this compound would be expected to show characteristic losses of the halogen atoms.

Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any fragment ions containing these halogens would appear as distinct isotopic patterns. docbrown.info This isotopic signature is a powerful tool for confirming the presence and number of bromine and chlorine atoms in the molecule and its fragments. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen radical (e.g., Br• or Cl•) or the loss of a hydrogen halide (e.g., HBr or HCl). The relative abundance of the fragment ions can provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the compound.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring. The presence of the halogen substituents would influence the position and intensity of these absorption maxima (λ_max_). Specifically, the lone pairs of electrons on the halogen atoms can participate in n → π* transitions. The solvent used for the analysis can also affect the spectrum due to solvatochromic effects.

X-ray Crystallography for Solid-State Molecular Architecture

A thorough search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. This would typically provide definitive information on its crystal system, space group, unit cell dimensions, and the precise bond lengths and angles of the molecule in the solid state.

Despite extensive investigation, specific X-ray crystallography data for the compound this compound is not available in the published scientific literature or common crystallographic databases. Therefore, a detailed analysis of its solid-state molecular architecture, including a data table of crystallographic parameters, cannot be provided at this time.

Should such data become available, the analysis would involve the following:

Crystal System and Space Group: Determination of the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the crystal lattice.

Unit Cell Parameters: Precise measurement of the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: The determination of intramolecular bond lengths (e.g., C-Br, C-Cl, C-F, C-N, C-C) and bond angles, which would reveal the planarity of the pyridine ring and the disposition of the halogen substituents.

Without experimental data, any discussion of the solid-state structure of this compound would be purely speculative and fall outside the scope of this scientifically rigorous article.

Derivatization Strategies and Applications As a Chemical Synthon

Precursor in Advanced Materials Research

Organic Electronic Materials (e.g., OLEDs)

Pyridine-based materials are of significant interest in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), where they often function as electron-transporting materials (ETMs) or as components of emissive dopants. nih.govjst.go.jp The inclusion of a pyridine (B92270) ring can enhance electron mobility and thermal stability. ossila.com The incorporation of fluorine atoms into these materials can further improve their performance by tuning the electronic properties and promoting desirable molecular packing in the solid state. acs.org

2-Bromo-5-chloro-4-fluoropyridine serves as a valuable precursor for the synthesis of such advanced materials. nih.gov Its primary utility lies in its ability to be selectively functionalized through cross-coupling reactions. The bromo group at the 2-position can be readily replaced with various aromatic and heteroaromatic groups, which are common structural motifs in OLED materials, via Suzuki or Stille coupling reactions. ossila.comnih.gov This allows for the construction of complex conjugated systems necessary for efficient charge transport and emission.

For instance, coupling with boronic acids or stannanes of electron-deficient aromatic systems can yield materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, which is a key requirement for efficient electron injection and transport in OLEDs. The remaining chloro and fluoro substituents can be used to further modify the molecule's properties or to attach it to a polymer backbone.

Table 1: Potential Derivatization of this compound for OLED Materials

| Reaction Type | Reagent/Catalyst | Resulting Structure/Motif | Potential Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-5-chloro-4-fluoropyridine | Electron-transporting material |

| Stille Coupling | Organostannane, Pd catalyst | 2-Heteroaryl-5-chloro-4-fluoropyridine | Host material for phosphorescent OLEDs |

| Buchwald-Hartwig Amination | Carbazole, Pd catalyst | 2-(Carbazol-9-yl)-5-chloro-4-fluoropyridine | Hole-blocking/electron-transporting material |

Functional Polymers

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. beilstein-journals.orgnih.gov These characteristics make them suitable for a wide range of high-performance applications. The synthesis of functional fluoropolymers can be achieved through the polymerization of fluorinated monomers.

This compound can be elaborated into a di-functional monomer, which can then be used in step-growth polymerization to create functional polymers. For example, a Suzuki coupling reaction at the bromine position can introduce a second reactive site, such as a hydroxyl or amino group, on the new substituent. Alternatively, a subsequent nucleophilic substitution of the fluorine atom can be performed to introduce another functional handle. This step-wise functionalization allows for the creation of AB-type or A2-type monomers.

These monomers can then be subjected to polymerization reactions, such as polycondensation, to yield fluorinated aromatic polymers. The pyridine unit incorporated into the polymer backbone can enhance the thermal properties and solubility of the resulting material.

Table 2: Hypothetical Synthesis of a Functional Polymer Monomer

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Suzuki Coupling | 4-Hydroxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Hydroxyphenyl)-5-chloro-4-fluoropyridine |

| 2 | Polymerization | Diacyl chloride | Polyester with a fluorinated pyridine moiety in the backbone |

Intermediate in Pre-Clinical Research Scaffolds

The highly substituted pyridine core is a common feature in a vast number of biologically active compounds. The ability to selectively introduce various substituents around the pyridine ring makes this compound a powerful tool in the design and synthesis of novel therapeutic agents and agrochemicals.

Design of Inhibitor Precursors

In medicinal chemistry, the pyridine scaffold is a key component of many enzyme inhibitors, particularly protein kinase inhibitors, which are a major class of anti-cancer drugs. nih.govacs.orgacs.orgnih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The substituents on the pyridine ring are crucial for achieving potency and selectivity.

The differential reactivity of the halogens on this compound allows for a modular approach to the synthesis of complex inhibitor precursors. Medicinal chemists can use a sequence of reactions to build up the desired molecular architecture. For example, a Suzuki or Sonogashira coupling at the C-2 position can install a larger aromatic or heteroaromatic system, a common feature in many kinase inhibitors. Subsequently, a nucleophilic substitution at the C-4 position can be used to introduce an amino or ether linkage, which can interact with other regions of the active site.

Table 3: Derivatization Strategies for Inhibitor Precursor Synthesis

| Reaction Type | Position | Reagent/Catalyst | Resulting Functional Group |

| Suzuki Coupling | C-2 | R-B(OH)₂, Pd Catalyst | C-C bond (Aryl, Heteroaryl) |

| Buchwald-Hartwig Amination | C-2 | R-NH₂, Pd Catalyst | C-N bond (Amine) |

| Sonogashira Coupling | C-2 | Terminal alkyne, Pd/Cu catalyst | C-C triple bond (Alkynyl) |

| Nucleophilic Aromatic Substitution (SNAr) | C-4 | R-OH, R-SH, R-NH₂ | C-O, C-S, C-N bonds |

This synthetic flexibility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Development of Agrochemical Intermediates

The introduction of fluorine atoms into agrochemicals is a well-established strategy for enhancing their efficacy and metabolic stability. acs.orgnih.gov Many modern herbicides, fungicides, and insecticides contain fluorinated heterocyclic cores. jst.go.jpchemeurope.com The pyridine ring is a particularly important scaffold in this field.

This compound is an ideal starting material for the synthesis of new agrochemical candidates. nih.gov The reactive sites on the molecule can be used to introduce the various pharmacophores required for biological activity. For example, the synthesis of many pyridine-based herbicides involves the formation of an ether linkage at the 4-position of the pyridine ring. This can be readily achieved via an SNAr reaction on this compound with an appropriate alcohol. The bromine at the 2-position can then be used to introduce other groups that modulate the compound's spectrum of activity and physical properties.

Table 4: Potential Agrochemical Scaffolds from this compound

| Derivatization Reaction | Target Moiety | Potential Agrochemical Class |

| SNAr with a substituted phenol | 4-Aryloxy-2-bromo-5-chloropyridine | Herbicide, Fungicide |

| Suzuki coupling with a pyrazole (B372694) boronic acid | 2-(Pyrazolyl)-5-chloro-4-fluoropyridine | Fungicide, Insecticide |

| Buchwald-Hartwig amination with an aniline | 2-(Anilino)-5-chloro-4-fluoropyridine | Herbicide |

The ability to perform selective, sequential reactions on this trifunctionalized pyridine makes it a powerful platform for the discovery and development of next-generation crop protection agents.

常见问题

Q. What are the standard synthetic routes for preparing 2-Bromo-5-chloro-4-fluoropyridine?

The synthesis typically involves halogenation of a pyridine precursor. For bromination, methods adapted from analogous compounds use N-bromosuccinimide (NBS) in refluxing carbon tetrachloride (CCl₄) with a radical initiator like AIBN . Chlorination and fluorination may employ electrophilic substitution or directed metalation strategies. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product. Confirm regiochemistry using NOESY or HMBC NMR to distinguish between isomers .

Q. How can researchers verify the purity and structure of this compound?

- Analytical Methods :

| Technique | Expected Data |

|---|---|

| GC-MS | Molecular ion peak at m/z 209 (C₅H₂BrClFN⁺) |

| ¹H NMR (CDCl₃) | Pyridine protons as doublets (δ 7.8–8.5 ppm, J = 5–6 Hz) |

| ¹³C NMR | Distinct signals for C-Br (~105 ppm) and C-Cl/F (~150 ppm) |

| Melting points (e.g., 70–72°C for analogous 5-Bromo-2-chloropyridine ) and HPLC (>98% purity) are standard validations. |

Q. What safety precautions are essential when handling this compound?

Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential toxicity. Waste must be segregated and disposed via certified hazardous waste services. Spill protocols include neutralization with sodium bicarbonate and adsorption using vermiculite .

Advanced Research Questions

Q. How do halogen substituent positions influence cross-coupling reactivity in this compound?

The ortho bromine and meta chlorine/fluorine create steric and electronic effects. Bromine at C2 facilitates Suzuki couplings due to its leaving-group ability, while chlorine/fluorine at C4/C5 stabilize intermediates via inductive effects. Computational DFT studies (e.g., charge distribution analysis) can predict reactive sites . Experimentally, compare reaction rates with analogs like 5-Bromo-2-chloropyridine (IC₅₀ = 0.011 μM in CYP1B1 inhibition ).

Q. What strategies optimize the yield of this compound in scalable synthesis?

- Process Parameters :

| Factor | Optimization |

|---|---|

| Solvent | Replace CCl₄ with greener solvents (e.g., DCE) |

| Catalyst | Use Pd(OAc)₂/XPhos for efficient cross-coupling |

| Temperature | Controlled stepwise heating (40°C → 80°C) minimizes side reactions |

| Continuous flow reactors improve reproducibility and scalability . Monitor reaction progress via in-line IR spectroscopy. |

Q. How can structure-activity relationship (SAR) studies be applied to derivatives of this compound?

Design analogs with substituent variations (e.g., replacing Br with I or Cl with CF₃). Assess biological activity (e.g., enzyme inhibition via EROD assays ) and correlate with electronic parameters (Hammett constants). SAR tables for CYP1B1 inhibitors show pyridine C2 substituents enhance potency by 10-fold compared to C3/C4 .

Q. What computational tools predict the metabolic stability of this compound?

Use in silico ADMET models (e.g., SwissADME) to estimate metabolic pathways. CYP450 docking simulations (AutoDock Vina) identify potential oxidation sites (e.g., C2 bromine vs. C5 chlorine). Validate with in vitro microsomal assays (rat liver S9 fractions) to measure half-life .

Data Contradictions and Resolutions

- Isomer Reactivity : shows C2 pyridine substituents enhance bioactivity, while reports lower melting points for C5-bromo isomers. Resolve by prioritizing functional assays over physical properties.

- Safety Data : WGK classifications vary (e.g., WGK 3 in vs. general guidelines in ). Default to stricter protocols (WGK 3) until compound-specific data is available.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。